(3R,6S,7S)-5,6,7,8-tetrahydro-3H-3,6-epoxy-2,7-methano-4,1,8-benzoxadiazecine
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Overview
Description
(3R,6S,7S)-5,6,7,8-tetrahydro-3H-3,6-epoxy-2,7-methano-4,1,8-benzoxadiazecine is a complex organic compound characterized by its unique structure, which includes an epoxy group and a methano bridge
Preparation Methods
The synthesis of (3R,6S,7S)-5,6,7,8-tetrahydro-3H-3,6-epoxy-2,7-methano-4,1,8-benzoxadiazecine involves several steps, including the formation of the epoxy group and the methano bridge. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
(3R,6S,7S)-5,6,7,8-tetrahydro-3H-3,6-epoxy-2,7-methano-4,1,8-benzoxadiazecine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R,6S,7S)-5,6,7,8-tetrahydro-3H-3,6-epoxy-2,7-methano-4,1,8-benzoxadiazecine involves its interaction with specific molecular targets and pathways. The epoxy group and methano bridge play crucial roles in its reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(3R,6S,7S)-5,6,7,8-tetrahydro-3H-3,6-epoxy-2,7-methano-4,1,8-benzoxadiazecine can be compared with similar compounds such as (3R,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1(3H)-one . These compounds share structural similarities but differ in their functional groups and stereochemistry, which contribute to their unique chemical properties and applications.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(1S,11R,14S)-12,16-dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene |
InChI |
InChI=1S/C12H12N2O2/c1-2-4-8-7(3-1)13-9-5-10(14-8)12-15-6-11(9)16-12/h1-4,9,11-13H,5-6H2/t9-,11+,12+/m0/s1 |
InChI Key |
XUPOORDQQXZJGT-MVWJERBFSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]3CO[C@@H](C1=NC4=CC=CC=C4N2)O3 |
Canonical SMILES |
C1C2C3COC(C1=NC4=CC=CC=C4N2)O3 |
Origin of Product |
United States |
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